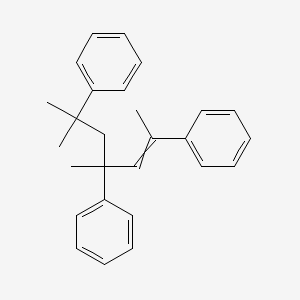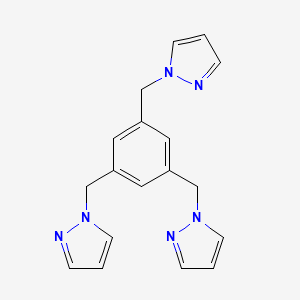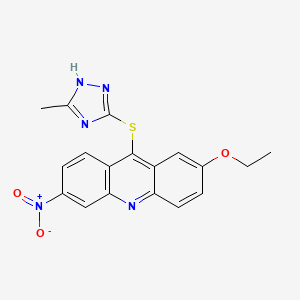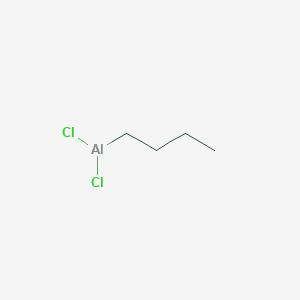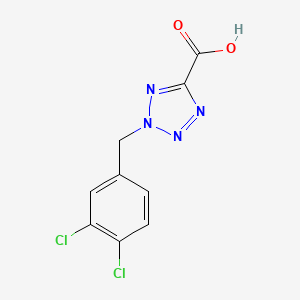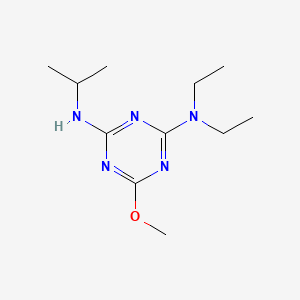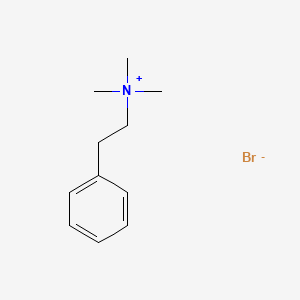
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nitrobenzoyl group attached to a propyl chain, which is further linked to a carbamimidoyl group, forming an azanium chloride salt. Its distinct structure makes it an interesting subject for studies in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride typically involves a multi-step process:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Attachment to Propyl Chain: The 4-nitrobenzoyl chloride is then reacted with 3-hydroxypropylamine under controlled conditions to form the 3-(4-nitrobenzoyl)oxypropyl intermediate.
Formation of Carbamimidoyl Group: This intermediate is further reacted with cyanamide to introduce the carbamimidoyl group.
Formation of Azanium Chloride Salt: The final step involves the protonation of the carbamimidoyl group with hydrochloric acid to form the azanium chloride salt.
Industrial Production Methods
Industrial production of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure precise control over reaction conditions.
Purification Steps: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Amines: Reduction of the nitro group results in the formation of amines.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
- [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium bromide
- [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium iodide
Uniqueness
[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride is unique due to its specific chloride salt form, which influences its solubility, reactivity, and biological activity compared to its bromide and iodide counterparts.
This detailed article provides a comprehensive overview of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
19623-20-2 |
|---|---|
分子式 |
C11H15ClN4O4 |
分子量 |
302.71 g/mol |
IUPAC名 |
diaminomethylidene-[3-(4-nitrobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-11(13)14-6-1-7-19-10(16)8-2-4-9(5-3-8)15(17)18;/h2-5H,1,6-7H2,(H4,12,13,14);1H |
InChIキー |
XOKBLSLORQIICS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
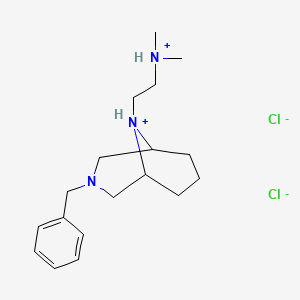
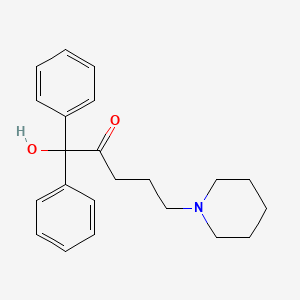
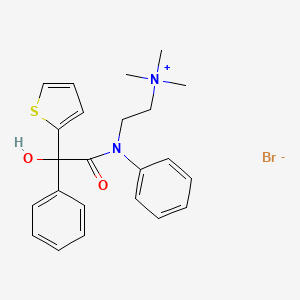
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
